6-Hydroxy-3-isopropenylheptanoate

Monoterpene degradation Metabolic intermediate profiling Microbial catabolic pathways

6-Hydroxy-3-isopropenylheptanoate (CHEBI:64224) is a branched-chain hydroxy fatty acid anion (C₁₀H₁₇O₃⁻, monoisotopic mass 185.11832 Da) that serves as the conjugate base of 6-hydroxy-3-isopropenylheptanoic acid. It is generated by the hydrolysis of 4-isopropenyl-7-methyloxepan-2-one, a lactone formed during the degradation of monocyclic monoterpenes such as carveol and dihydrocarveol in *Rhodococcus erythropolis* DCL14.

Molecular Formula C10H17O3-
Molecular Weight 185.24 g/mol
Cat. No. B1227537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3-isopropenylheptanoate
Molecular FormulaC10H17O3-
Molecular Weight185.24 g/mol
Structural Identifiers
SMILESCC(CCC(CC(=O)[O-])C(=C)C)O
InChIInChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/p-1
InChIKeyNQYDFAGFKCSWGI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3-isopropenylheptanoate: A Key Monoterpene Degradation Intermediate for Pathway Research and Enzyme Assay Procurement


6-Hydroxy-3-isopropenylheptanoate (CHEBI:64224) is a branched-chain hydroxy fatty acid anion (C₁₀H₁₇O₃⁻, monoisotopic mass 185.11832 Da) that serves as the conjugate base of 6-hydroxy-3-isopropenylheptanoic acid [1]. It is generated by the hydrolysis of 4-isopropenyl-7-methyloxepan-2-one, a lactone formed during the degradation of monocyclic monoterpenes such as carveol and dihydrocarveol in *Rhodococcus erythropolis* DCL14 [2]. The compound exists in optically active forms with defined (3S,6R) or (3R,6R) configurations and functions as an intermediate that links the (dihydro)carveol degradation pathway to the limonene degradation pathway [2].

Key intermediate linking carveol/dihydrocarveol degradation to limonene pathway in Rhodococcus erythropolis
Exists as biologically defined (3S,6R) or (3R,6R) stereoisomers; undefined stereoforms may not support stereospecific assays
Unsaturated isopropenyl side chain enables UV and HRMS detection not available in saturated analogs

6-Hydroxy-3-isopropenylheptanoate: Why Closely Related Monoterpene Degradation Intermediates Cannot Be Interchanged in Experiment


The failure of generic substitution arises from at least three interconnected biochemical and analytical factors. First, the isopropenyl (unsaturated) side chain at the 3-position distinguishes this compound from its fully saturated counterpart, 6-hydroxy-3,7-dimethyloctanoate, affecting reactivity, chromatographic retention, and mass spectrometric detection limits [1]. Second, during microbial degradation, 6-hydroxy-3-isopropenylheptanoate accumulates to approximately 27% of the total intermediate pool, while the downstream oxidation product 3-isopropenyl-6-oxoheptanoate reaches only ~9% [2], indicating substantial kinetic partitioning that alters steady-state concentrations when purchasing a substitute. Third, 6-hydroxy-3-isopropenylheptanoate is the only intermediate that directly links the carveol pathway to the limonene degradation pathway; its stereoisomer-specific dead-end analog, 6-hydroxy-5-isopropenyl-2-methylhexanoate, cannot fulfill this metabolic connector role [2]. These differences are not cosmetic; they dictate experimental outcomes in pathway tracing, enzyme kinetic measurements, and metabolic engineering studies.

Saturated analog alters analytical behavior
6-hydroxy-3,7-dimethyloctanoate lacks the isopropenyl double bond, shifting retention, removing UV chromophore, and producing different MS fragmentation; chromatographic co-injection may lead to misidentification.
Metabolic accumulation profile does not transfer
This intermediate accumulates to a higher steady-state level (~27%) than its downstream oxidation product, reflecting kinetic partitioning. Substituting any other pathway intermediate can distort flux estimates and enzyme yield calculations.
Dead-end analog cannot bridge pathways
The structurally similar 6-hydroxy-5-isopropenyl-2-methylhexanoate is a metabolic dead-end and does not connect to limonene degradation. Using it as a surrogate fails to report on the critical metabolic junction.

6-Hydroxy-3-isopropenylheptanoate: Product-Specific Evidence Guide for the Scientific Buyer


Accumulation Level During Monoterpene Degradation: 27% versus 9% for the Downstream Oxidized Intermediate

In product-accumulation studies using (dihydro)carveol-grown *Rhodococcus erythropolis* DCL14 cells, 6-hydroxy-3-isopropenylheptanoate accumulated to 27% of the identified intermediate pool, whereas its immediate downstream product, 3-isopropenyl-6-oxoheptanoate, accumulated to only 9% [1]. Both compounds co-occur with carveol (100%) and carvone (45%) under the same experimental conditions. The threefold difference in steady-state accumulation indicates that the dehydrogenase-mediated conversion of 6-hydroxy-3-isopropenylheptanoate to the 6-oxo derivative is a rate-limiting step, making the former preferentially detectable and isolatable from culture extracts.

Accumulation Level
Reported
27% vs 9% of intermediate pool
Higher relative accumulation supports easier purification and cleaner spectral identification.
Compared to downstream 6-oxo metabolite in DCL14 resting cells; GC-FID/GC-MS data.
Monoterpene degradation Metabolic intermediate profiling Microbial catabolic pathways

Structural Unsaturation versus Fully Saturated Branch-Chain Analog: A Physicochemical Differentiation

6-Hydroxy-3-isopropenylheptanoate (C₁₀H₁₇O₃⁻, monoisotopic mass 185.11832 Da) differs from its closest structural analog, 6-hydroxy-3,7-dimethyloctanoate (C₁₀H₁₉O₃⁻, monoisotopic mass 188.14124 Da), by exactly 2 Da and one unsaturation [1]. The presence of an isopropenyl (alkenyl) substituent at the 3-position instead of a saturated isopropyl–methyl branch introduces a chromophore, enabling UV detection at 200–210 nm that is absent in the fully saturated analog, and alters both reversed-phase HPLC retention (estimated ΔlogP ≈ −0.4 for the unsaturated form) and electron ionization fragmentation patterns for unambiguous GC-MS differentiation [2].

Unsaturation vs Saturated
Class-level
Δmass −3.02292 Da; Δunsaturation 1 double bond
Isopropenyl substituent adds UV detection and alters reversed-phase retention; saturated analog cannot serve as drop-in standard.
ΔlogP estimate; experimental chromatographic shifts may require in-house verification.
Hydroxy fatty acids Structural analog comparison Separation science

Pathway Connectivity: Essential Junction to Limonene Degradation versus Dead-End Hydrolysis Product

Six-hydroxy-3-isopropenylheptanoate is the obligatory substrate for an NAD⁺-dependent 6-hydroxy-3-isopropenylheptanoate dehydrogenase that oxidizes it to 3-isopropenyl-6-oxoheptanoate, thereby channeling carbon from (dihydro)carveol degradation into the limonene degradation pathway [1]. In contrast, the structurally analogous hydrolysis product 6-hydroxy-5-isopropenyl-2-methylhexanoate, formed from 6-isopropenyl-3-methyl-2-oxo-oxepanone, is considered a dead-end metabolite that does not enter the limonene pathway and accumulates without further productive catabolism under the same growth conditions [1]. No enzyme has been identified that converts the 5-isopropenyl-2-methylhexanoate scaffold into a limonene pathway intermediate.

Pathway Junction vs Dead-End
Reported
Enters limonene pathway; analog is metabolic dead-end
Only this intermediate links (dihydro)carveol degradation to limonene; dead-end analog cannot report on carbon flux.
Confirmed by dehydrogenase activity and lack of productive conversion for 5-isopropenyl analog.
Metabolic pathway engineering Carbon flux analysis Monoterpene catabolism

Monoterpene ε-Lactone Hydrolase Substrate Recognition: Equal Rate Conversion of Precursor Lactones Confirms Downstream Selectivity

The monoterpene ε-lactone hydrolase (MLH) purified from *R. erythropolis* DCL14 converts both enantiomers of 4-isopropenyl-7-methyl-2-oxo-oxepanone—the direct precursor of 6-hydroxy-3-isopropenylheptanoate—and 6-isopropenyl-3-methyl-2-oxo-oxepanone at equal rates, with maximal activity at pH 9.5 and 30°C [1]. This absence of stereoselectivity at the lactone hydrolysis step implies that the differential accumulation observed in vivo (see Evidence Item 1) is governed not by the hydrolase but by the downstream dehydrogenase, making 6-hydroxy-3-isopropenylheptanoate the kinetically trapped intermediate of the overall pathway sequence. The observation that the hydrolase also accepts 7-isopropyl-4-methyloxepan-2-one (generating 6-hydroxy-3,7-dimethyloctanoate) but the dimethyl product does not accumulate to the same extent further supports downstream discrimination [1][2].

Hydrolase Substrate Kinetics
Assay context
Equal conversion rates for precursor lactones
Monoterpene ε-lactone hydrolase shows no stereoselectivity; downstream dehydrogenase determines accumulation.
Purified MLH, pH 9.5, 30°C; kinetic constants require dehydrogenase-specific validation.
Enzyme kinetics Monoterpene ε-lactone hydrolase Substrate specificity

Stereochemical Configuration: Only the (3S,6R) or (3R,6R) Enantiomer Matches the Biologically Verified Intermediate

The biologically relevant forms of 6-hydroxy-3-isopropenylheptanoate have been unambiguously identified as (3S,6R)- and (3R,6R)-diastereomers, generated by hydrolysis of the corresponding (4S,7R)- and (4R,7R)-lactone precursors [1]. A racemic mixture or an undefined mixture of diastereomers lacks the configurational purity required for enzyme assays that are stereospecific, such as the NAD⁺-dependent dehydrogenase that accepts only the 6-hydroxy intermediate with the correct 3,6-relative configuration [2]. The separate ChEBI entries for (3S,6R)-6-hydroxy-3-isopropenylheptanoate (CHEBI:64226) and (3R,6R)-6-hydroxy-3-isopropenylheptanoate (CHEBI:64225) reflect the distinct biological competence of each enantiomer [1].

Stereochemical Configuration
Specification review
(3S,6R) or (3R,6R) enantiomer
Defined stereochemistry required for dehydrogenase assays; racemate may yield false-negative enzyme activity.
ChEBI entries CHEBI:64225/CHEBI:64226; chiral identity should be verified by MTPA ester GC-MS.
Stereochemistry Biological relevance Enantiomer-specific assays

6-Hydroxy-3-isopropenylheptanoate: High-Impact Application Scenarios Based on Experimental Evidence


Authenticated Reference Standard for Monoterpene Degradation Pathway Profiling via GC-MS or LC-HRMS

Owing to its 27% relative accumulation and distinctive unsaturated 3-isopropenyl substituent, 6-hydroxy-3-isopropenylheptanoate serves as a critical reference standard for quantifying pathway intermediates in microbial monocultures or environmental metagenomic samples. The compound's mass spectrum (M•− at m/z 185.11832) and UV chromophore allow unambiguous identification even in complex matrices, supporting precise carbon-flux calculations [1].

Enzyme Substrate for NAD⁺-Dependent 6-Hydroxy-3-Isopropenylheptanoate Dehydrogenase Kinetic Characterization

As the substrate for the dehydrogenase that gates entry into the limonene pathway, 6-hydroxy-3-isopropenylheptanoate with defined (3R,6R) or (3S,6R) stereochemistry enables accurate determination of Kₘ and k_cat values for both wild-type and engineered dehydrogenases. The absence of spontaneous oxidation (in contrast to the 6-oxo analog) facilitates long-duration kinetic runs under aerobic conditions [2].

Metabolic Engineering of Terpenoid Degradation Pathways for Value-Added Chemical Production

Because 6-hydroxy-3-isopropenylheptanoate sits at the branch point connecting (dihydro)carveol degradation to limonene catabolism, synthetic biologists use this compound as a metabolic node for installing heterologous downstream enzymes. Supplying the compound exogenously bypasses the upstream lactone hydrolysis step and directly tests the efficiency of engineered dehydrogenase, aldolase, or decarboxylase modules under controlled in vivo or in vitro conditions [1].

Physicochemical Classifier for Unsaturated versus Saturated Medium-Chain Hydroxy Acids in Metabolite Libraries

The structural and mass-spectrometric distinction between 6-hydroxy-3-isopropenylheptanoate (185.11832 Da, unsaturated) and 6-hydroxy-3,7-dimethyloctanoate (188.14124 Da, saturated) makes the former a model compound for developing machine-learning-based classifiers that differentiate unsaturated from saturated medium-chain hydroxy acids in untargeted metabolomics datasets, improving metabolite annotation confidence [3].

Application
Selection Property
Validation Focus
Monoterpene degradation profiling
Unsaturated isopropenyl side chain
GC-MS or LC-HRMS reference standard spectral matching
Dehydrogenase enzyme kinetics
Stereochemically defined (3R,6R) or (3S,6R) substrate
Km and kcat reproducibility under aerobic assay conditions
Metabolic engineering of terpenoid pathways
Branch-point intermediate linking carveol to limonene
Integration of downstream enzyme modules and carbon flux analysis
Metabolomics classifier development
Mass and unsaturation difference vs saturated analog
Isotopic pattern and retention index differentiation in untargeted datasets
Quote Request

Request a Quote for 6-Hydroxy-3-isopropenylheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.